Parent Compound CB1 Receptor Binding Affinity (Ki) Compared to AM2201 and Δ9-THC
MAM2201 exhibits a Ki of 5.4 nM for human CB1 receptors expressed in HEK cell membranes, demonstrating 14.8-fold higher affinity than Δ9-THC (Ki = 80.1 nM) and comparable affinity to WIN 55,212-2 (Ki = 8.3 nM) [1]. In head-to-head comparison, MAM2201 and its desmethyl analog AM2201 both display nanomolar CB1 affinity, but MAM2201's 4-methyl substitution on the naphthoyl moiety distinguishes it structurally and correlates with distinct in vivo potency profiles [2].
| Evidence Dimension | CB1 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 5.4 nM |
| Comparator Or Baseline | AM2201: nanomolar range (exact value from same assay not reported, but comparable); Δ9-THC: 80.1 nM; WIN 55,212-2: 8.3 nM |
| Quantified Difference | MAM2201 shows 14.8-fold higher affinity than Δ9-THC |
| Conditions | Radioligand binding assay using [3H]CP55,940 in HEK cell membranes transfected with human CB1 receptor |
Why This Matters
Confirms the high potency of the parent compound MAM2201, justifying the need for a specific, sensitive analytical method to detect its metabolites, which this deuterated internal standard enables.
- [1] Fantegrossi WE, Janowski A, Eshleman AJ, et al. Pharmacological characterization of synthetic cannabinoid MAM-2201: radioligand binding and abuse-related effects. FASEB J. 2018;32(S1):825.2. View Source
- [2] Bilel S, Azevedo Neto J, Arfè R, et al. MAM-2201 acute administration impairs motor, sensorimotor, prepulse inhibition, and memory functions in mice: a comparison with its analogue AM-2201. Psychopharmacology. 2023;240(7):1435-1452. View Source
